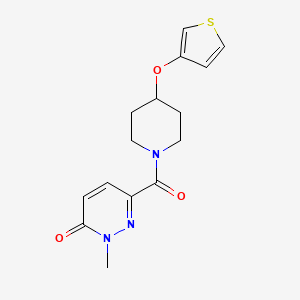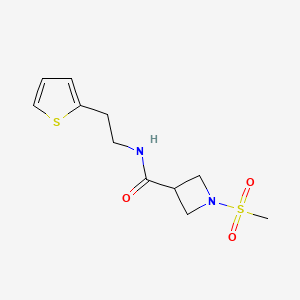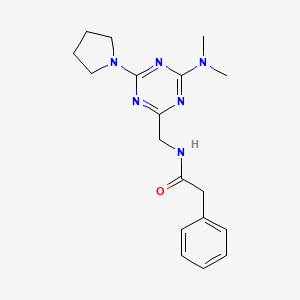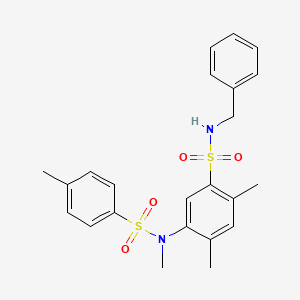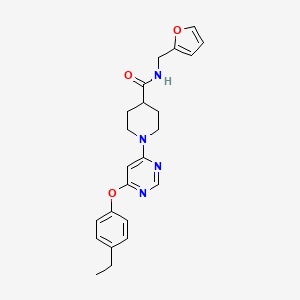![molecular formula C16H19N5O3 B2703413 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea CAS No. 1171089-52-3](/img/structure/B2703413.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Applications in Drug Discovery
Synthesis of Cyclic Dipeptidyl Ureas : Research has highlighted the synthesis of new classes of cyclic dipeptidyl ureas, showcasing methodologies that could be relevant for producing complex urea derivatives similar to the compound . These compounds hold significance for drug discovery, demonstrating a range of biological activities (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Development of Antimicrobial Agents : Urea derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents. This includes studies on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, highlighting the broad applicability of urea derivatives in therapeutic contexts (Sharma, Sharma, & Rane, 2004).
Methodologies for Compound Synthesis
Tandem Palladium-Catalyzed Synthesis : A study described the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This methodological approach can be crucial for synthesizing complex structures and has applications in the synthesis of pharmaceuticals and other biologically active compounds (Gabriele et al., 2006).
Improved One-Pot Synthesis Techniques : An improved one-pot synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine has been described, showcasing advancements in synthesis techniques that could potentially be applied to the production of the compound . Such methodologies enhance the efficiency and yield of synthetic processes, important for pharmaceutical manufacturing (Ramesh, Reddy, & Reddy, 2006).
Potential for Antioxidant and Antihyperglycemic Activities
Antioxidant Activity Determination : The synthesis and characterization of compounds with potential antioxidant activities suggest the role of similar urea derivatives in mitigating oxidative stress, which is a factor in many diseases. Research into such compounds can lead to the development of novel antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Antihyperglycemic Agents : Compounds structurally related to urea derivatives have been explored for their antihyperglycemic properties, indicating the potential therapeutic applications of urea and its derivatives in treating diabetes and related metabolic disorders (Cantello et al., 1994).
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-2-5-15(21-20-11)17-6-7-18-16(22)19-12-3-4-13-14(10-12)24-9-8-23-13/h2-5,10H,6-9H2,1H3,(H,17,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIOKGQQWNNVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(2-chloro-6-phenylpyridine-4-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2703330.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2703331.png)

![2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2703333.png)
![1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2703334.png)
![N-(2,6-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2703336.png)
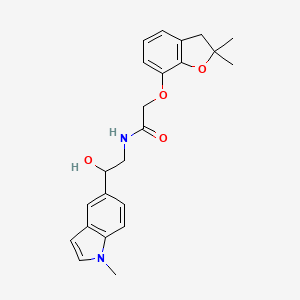
![1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone](/img/structure/B2703338.png)
